2-(2-Phenylethenyl)-4H-furo[3,2-B]indole
Description
Properties
CAS No. |
61082-85-7 |
|---|---|
Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
2-(2-phenylethenyl)-4H-furo[3,2-b]indole |
InChI |
InChI=1S/C18H13NO/c1-2-6-13(7-3-1)10-11-14-12-17-18(20-14)15-8-4-5-9-16(15)19-17/h1-12,19H |
InChI Key |
ASRHNKLDYLMKMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(O2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-4H-furo[3,2-B]indole typically involves the cyclization of appropriate precursors. One common method includes the use of Grignard reagents, where 5-formyl-1-methylindolines react with benzyl-magnesium chloride, followed by dehydration to form the desired indole derivative . Another approach involves the Fischer indole synthesis, where phenylhydrazones undergo cyclization in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethenyl)-4H-furo[3,2-B]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-(2-Phenylethenyl)-4H-furo[3,2-B]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)-4H-furo[3,2-B]indole involves its interaction with specific molecular targets. For example, as a SERM, it can bind to estrogen receptors and modulate their activity, leading to various physiological effects . The compound may also interact with other cellular pathways, influencing processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
4H-Furo[3,2-b]indole Derivatives
2,4-Disubstituted Derivatives (e.g., Compound 10a)
A key analog is (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol (10a), which features hydroxymethyl groups at positions 2 and 3. This derivative demonstrated potent anticancer activity against the NCI-60 panel, with selective inhibition of A498 renal cancer cells (GI₅₀ = 0.89 μM) .
Key Differences :
- Bioactivity: While 10a’s anticancer mechanism involves selective cytotoxicity, the target compound’s activity remains uncharacterized, highlighting a research gap.
Thieno[3,2-b]indole Derivatives
Thienoindoles replace the furan ring with a thiophene, altering electronic properties. For example, 2-(2-nitrophenyl)-4-phenyl-4H-thieno[3,2-b]indole was synthesized via Suzuki-Miyaura coupling (43% yield) .
Key Differences :
- Thiophene’s larger atomic radius and polarizability may enhance charge transport properties, making thienoindoles more suitable for optoelectronic applications.
- The target compound’s furan-based structure could offer better metabolic stability in biological systems.
Indeno[1,2-b]indole Derivatives
Dihydroxyindeno[1,2-b]indoles (e.g., 4a–g) are synthesized via condensation of ninhydrin with enones. These compounds exhibit complex reactivity, such as unexpected ammonium salt formation (e.g., 4d’) under acidic conditions .
Key Differences :
- The indenone system in 4a–g introduces ketone groups, increasing electrophilicity and reactivity compared to the furan’s ether linkage.
- The target compound’s synthetic route (cycloaddition) is more streamlined than the multi-step condensation required for indenoindoles.
Furo[3,4-b]indole Derivatives
Furo[3,4-b]indoles, such as those reported in Scheme 24 , differ in the fusion position of the furan ring. This structural variation significantly impacts electronic properties and synthetic accessibility.
| Property | Target Compound | Furo[3,4-b]indole |
|---|---|---|
| Fusion Position | [3,2-b] | [3,4-b] |
| Synthetic Complexity | Moderate | High (erratic yields) |
| Applications | Drug candidates | Photophysical materials |
Key Differences :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
